molecular formula C14H21BFNO2 B14076772 (R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

(R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Cat. No.: B14076772
M. Wt: 265.13 g/mol
InChI Key: YLQBALFFKUBXBZ-UHFFFAOYSA-N
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Description

®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine typically involves the coupling of a fluorophenyl derivative with a dioxaborolane precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the carbon-boron bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or boronates.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its boron moiety makes it a valuable intermediate in cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of boron-containing molecules with biological systems. Its fluorophenyl group allows for easy detection and quantification using spectroscopic methods.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.

Mechanism of Action

The mechanism of action of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with diols and other nucleophilic groups, making it a useful tool in the study of enzyme inhibition and receptor binding. The fluorophenyl group can engage in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-chlorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
  • ®-2-(4-bromophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
  • ®-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Uniqueness

Compared to its analogs, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H21BFNO2

Molecular Weight

265.13 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12(17)9-10-5-7-11(16)8-6-10/h5-8,12H,9,17H2,1-4H3

InChI Key

YLQBALFFKUBXBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

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